molecular formula C12H12ClN3O4S3 B2519665 5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide CAS No. 2034485-11-3

5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B2519665
CAS No.: 2034485-11-3
M. Wt: 393.88
InChI Key: AGYFMHPQZPHUKK-UHFFFAOYSA-N
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Description

5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide: is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiophene sulfonamide family and has shown potential in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring. Subsequent chlorination and introduction of the benzo[c][1,2,5]thiadiazol-5-yl group are achieved through controlled reactions under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: : The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include:

  • Sulfoxides and Sulfones: : Resulting from the oxidation of the thiophene ring.

  • Amine Derivatives: : Obtained through the reduction of the sulfonamide group.

  • Substituted Thiophenes: : Resulting from the substitution of the chlorine atom.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:

  • Thiophene-2-sulfonamide derivatives: : These compounds share the thiophene sulfonamide core but differ in their substituents and functional groups.

  • Benzo[c][1,2,5]thiadiazol derivatives: : These compounds have similar heterocyclic structures but may lack the thiophene ring or sulfonamide group.

Biological Activity

5-Chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound involves multiple steps typically starting from simpler precursors. The general synthetic route includes:

  • Formation of the Thiophene Ring : The thiophene structure is often synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group : This can be achieved through sulfonation reactions of the thiophene derivative.
  • Dioxido and Thiadiazole Modifications : The incorporation of dioxido and thiadiazole functionalities is performed via nucleophilic substitutions or condensation reactions.

The detailed synthetic pathway can be referenced in patents and literature focusing on similar compounds .

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of compounds related to thiadiazoles and thiophenes. The compound has been tested against various bacterial strains:

  • Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics.
  • Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Klebsiella pneumoniae.

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits promising antimicrobial activity, making it a candidate for further development as an antibiotic .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties against drug-resistant strains of Candida. For instance, it showed greater efficacy than fluconazole against Candida auris, a significant pathogen in immunocompromised patients .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Preliminary results suggest that it possesses moderate cytotoxicity, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Notably:

  • Chlorine Substituents : Enhance lipophilicity and may improve membrane permeability.
  • Thiadiazole Ring : Contributes to the compound's interaction with biological targets.

Studies suggest that modifications to these functional groups could optimize its biological profile .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of related thiadiazole derivatives. The findings indicated that derivatives with similar structural motifs exhibited significant antibacterial activity against multi-drug resistant strains. The study utilized CLSI guidelines for determining MIC values, which were consistently lower than those observed for standard antibiotics .

Case Study 2: Antifungal Activity Against Drug-resistant Strains

Another investigation focused on antifungal properties where the compound was tested against various Candida species. Results demonstrated that it outperformed traditional antifungal agents in terms of efficacy against resistant strains .

Properties

IUPAC Name

5-chloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S3/c1-15-9-4-3-8(7-10(9)16(2)23(15,19)20)14-22(17,18)12-6-5-11(13)21-12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFMHPQZPHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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